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molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B587322
M. Wt: 201.321
InChI Key: IWKWOYOVCXHXSS-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741492B2

Procedure details

A solution of 23.07 g (100 mmol) of the hydrochloride of 2-butyl-1,3-diazaspiro[4,4]non-1-en-4-one and 19.8 g of potassium hydroxide in 100 mL de water is added to a solution of 29.7 g (100 mmol) of 4-iodobenzyl bromide and 3.4 g (10 mmol) of tetrabutylammonium bisulphate in 30 mL of toluene, and the mixture is heated at reflux for 1 hr. After cooling to 25° C., 100 mL of water is added and the phases are separated. To the organic phase is added 10 mL of concentrated hydrochloric acid, 100 mL is evaporated at reduced pressure, 300 mL of ethyl acetate is added and the resulting solid is filtered to give 39.6 g (88%) of the title compound in the form of hydrochloride.
Quantity
23.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:6]1[NH:10][C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5].[OH-].[K+].[I:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1>S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[CH2:2]([C:6]1[N:10]([CH2:23][C:22]2[CH:25]=[CH:26][C:19]([I:18])=[CH:20][CH:21]=2)[C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
23.07 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=NC2(C(N1)=O)CCCC2
Name
Quantity
19.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
29.7 g
Type
reactant
Smiles
IC1=CC=C(CBr)C=C1
Name
Quantity
3.4 g
Type
catalyst
Smiles
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
ADDITION
Type
ADDITION
Details
To the organic phase is added 10 mL of concentrated hydrochloric acid, 100 mL
CUSTOM
Type
CUSTOM
Details
is evaporated at reduced pressure, 300 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)I)=O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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